An In-depth Technical Guide to 1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene
An In-depth Technical Guide to 1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene
Introduction: Beyond a Simple Intermediate
1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene, commonly known in laboratory parlance as 1-(tert-Butoxy)-4-chlorobenzene, represents a pivotal molecular scaffold in modern organic synthesis and medicinal chemistry.[1] Classified as a disubstituted aromatic ether, its structure is deceptively simple, featuring a benzene ring functionalized with a chlorine atom and a bulky tert-butoxy group at the para position.[1] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, rendering it a versatile building block for the synthesis of more complex molecular architectures.[1][2] Its emergence in the chemical literature is tied to the broader development of tert-butylated phenolic compounds, which have significant industrial importance.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and applications, with a focus on the practical insights relevant to its use in research and development.
Chemical Identity and Nomenclature
Unambiguous identification is critical in chemical research. The compound is systematically named according to IUPAC nomenclature, but is also recognized by several common synonyms in commercial and academic contexts.
The authoritative IUPAC name for this compound is 1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene .[1][3][4]
Table 1: Chemical Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene | [1][3][4] |
| Common Synonyms | 1-(tert-Butoxy)-4-chlorobenzene, tert-Butyl 4-chlorophenyl ether, 4-Chloro-1-tert-butoxybenzene, p-tert-Butoxychlorobenzene | [1][5] |
| CAS Registry Number | 18995-35-2 | [1][3] |
| Molecular Formula | C₁₀H₁₃ClO | [1][3][6] |
| Molecular Weight | 184.66 g/mol | [1][4][6] |
| InChI Key | NEJWTQIEQDHWTR-UHFFFAOYSA-N | [1][6][7] |
| Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)Cl |[3][7] |
The presence of the electron-withdrawing chlorine atom and the bulky, electron-donating tert-butoxy group creates a molecule with distinct reactivity at different sites, a feature exploited in multi-step synthesis.[1]
Physicochemical Properties
The physical properties of 1-(tert-Butoxy)-4-chlorobenzene dictate its handling, purification, and reaction conditions. It is a colorless to pale yellow liquid at room temperature with a characteristic faint aromatic odor.[2][3] It is sparingly soluble in water but readily soluble in common organic solvents.[2][3]
Table 2: Physicochemical Data
| Property | Value | Unit | Source(s) |
|---|---|---|---|
| Appearance | Colorless to pale yellow liquid | - | [3][8] |
| Boiling Point | 230.9 (at 760 mmHg) | °C | [8] |
| Melting Point | 45.5 - 46.5 | °C | [8] |
| Flash Point | 98.4 | °C | [8] |
| Density | 1.055 | g/cm³ | [8] |
| Refractive Index | 1.502 | - | [3][8] |
| Vapor Pressure | 0.0974 (at 25°C) | mmHg | [3][8] |
| LogP (Octanol/Water) | 3.517 - 4.05 | - |[3][8] |
Synthesis and Production
The primary and most industrially viable method for synthesizing 1-(tert-Butoxy)-4-chlorobenzene is through the etherification of p-chlorophenol.[1] This transformation can be achieved via several catalytic routes, with the acid-catalyzed reaction with isobutylene being a prominent example.[1][9] An alternative, though often less direct for this specific molecule, is the Williamson ether synthesis, which involves reacting 4-chlorophenol with a tert-butyl halide in the presence of a strong base.[3]
General Protocol: Acid-Catalyzed Etherification of p-Chlorophenol
This protocol describes a common laboratory-scale synthesis. The causality behind the choice of reagents lies in the need to generate a stable tert-butyl carbocation as the key electrophile.
Step 1: Reagent Preparation
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve p-chlorophenol in a suitable organic solvent (e.g., toluene, benzene).[9] The solvent choice is critical; it must be inert to the reaction conditions and capable of dissolving both the solid p-chlorophenol and the gaseous isobutylene.[9]
Step 2: Catalyst Addition
-
Cool the solution to between -10°C and 0°C using an ice-salt bath. This temperature control is crucial to minimize side reactions and polymerization of isobutylene.
-
Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄).[8][9] Sulfuric acid acts as the proton source to generate the reactive electrophile from isobutylene.[1]
Step 3: Isobutylene Addition
-
Bubble isobutylene gas through the cooled, stirred solution.[8] The rate of addition should be controlled to ensure efficient reaction and to manage any exotherm. The reaction is typically monitored by TLC or GC until the starting p-chlorophenol is consumed.
Step 4: Work-up and Quenching
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the sulfuric acid catalyst.[9]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
Step 5: Purification
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield the final product as a clear liquid.[9]
Caption: Synthetic workflow for 1-(tert-Butoxy)-4-chlorobenzene.
Reaction Mechanism: Electrophilic Attack
The synthesis proceeds via a well-established electrophilic addition mechanism.
-
Protonation of Isobutylene : The acid catalyst (H⁺ from H₂SO₄) protonates the double bond of isobutylene, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation). This is the rate-determining step and the reason for the regioselectivity of the reaction.[1]
-
Nucleophilic Attack : The oxygen atom of the p-chlorophenol's hydroxyl group, acting as a nucleophile, attacks the electrophilic tert-butyl carbocation.[1] This forms a protonated ether intermediate.
-
Deprotonation : A base (e.g., water or another molecule of p-chlorophenol) removes the proton from the oxygen atom, regenerating the acid catalyst and yielding the final product, 1-(tert-butoxy)-4-chlorobenzene.
Caption: Acid-catalyzed etherification mechanism.
Spectroscopic Characterization
Structural elucidation relies on standard spectroscopic techniques. The para-substituted pattern and the distinct tert-butyl group give rise to characteristic signals.
Table 3: Spectroscopic Data
| Technique | Expected Signals |
|---|---|
| ¹H NMR | ~1.3 ppm (s, 9H) : A sharp singlet corresponding to the nine equivalent protons of the tert-butoxy group.[1] ~6.8-7.3 ppm (m, 4H) : A multiplet, often appearing as two distinct doublets (an AA'BB' system), for the four protons on the para-substituted aromatic ring.[1] |
| ¹³C NMR | Signals for the tert-butyl methyl carbons, the quaternary tert-butyl carbon, and four distinct aromatic carbon signals (two substituted, two protonated). |
| IR Spectroscopy | C-O-C ether stretching bands, C-Cl stretching bands, and aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom. Fragmentation would likely show loss of the tert-butyl group. |
Applications in Drug Development and Materials Science
1-(tert-Butoxy)-4-chlorobenzene is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its utility stems from the tert-butoxy group acting as a bulky, stable protecting group for the phenolic hydroxyl, which can be cleaved under specific acidic conditions.
-
Pharmaceutical Synthesis : It is a precursor for more complex molecules with potential biological activities. The chloro- and tert-butoxy- functionalities can be retained or further derivatized in subsequent synthetic steps.[3]
-
Monomer Production : A primary application is in the preparation of p-tert-butoxystyrene. This monomer is valuable for manufacturing advanced polymers and photoresists used in the electronics industry.[1][8][10]
-
Agrochemicals : Similar to its role in pharmaceuticals, it serves as a building block for novel pesticides and herbicides.[8][10]
-
Computational Toxicology : The compound has been used in in silico models for predicting drug-induced myelotoxicity using Naive Bayes methods, highlighting its relevance in modern computational chemistry.[1][8][10]
Safety, Handling, and Storage
As with many halogenated aromatic compounds, 1-(tert-Butoxy)-4-chlorobenzene requires careful handling.[3]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11][12] Handling should be performed in a well-ventilated area or a chemical fume hood.[11][13]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][11] Keep away from strong acids, bases, and oxidizing agents to prevent decomposition.[3]
-
Toxicology : While comprehensive toxicity data is limited, related compounds can cause skin and respiratory irritation.[3] Inhalation may lead to respiratory discomfort.[3] It should be handled as a potential health hazard.[3]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene is a foundational reagent whose value lies in its structural simplicity and predictable reactivity. Its synthesis is well-established, and its role as a precursor to high-value compounds in pharmaceuticals, agrochemicals, and materials science is significant. A thorough understanding of its properties, synthesis, and handling is essential for any researcher intending to utilize this versatile intermediate in their synthetic endeavors.
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